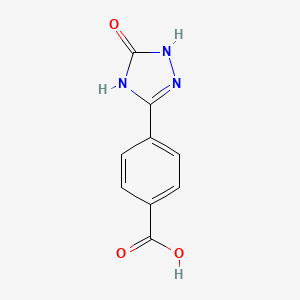

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

CAS No.:

Cat. No.: VC17670440

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O3 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |

| Standard InChI Key | WXXSIZJMZZPSLT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=O)N2)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a benzoic acid group substituted at the para position with a 1,2,4-triazolone ring. The triazolone moiety exists in a partially reduced state, with a ketone group at position 5 contributing to its planar conformation. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| CAS Registry Number | 1339242-86-2 |

X-ray crystallography of related triazole derivatives (e.g., lithium salts) reveals a coplanar arrangement between the aromatic rings and the triazolone system, which enhances π-π stacking interactions in biological targets . The carboxylic acid group at the benzene ring’s para position facilitates hydrogen bonding, critical for binding to bacterial enzymes.

Spectral Characterization

-

IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ confirm the presence of the carbonyl (C=O) group in the triazolone ring and carboxylic acid.

-

NMR Spectroscopy: NMR signals at δ 8.1–8.3 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton) are characteristic . The triazolone NH proton appears as a broad singlet near δ 10.2 ppm.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A common method involves:

-

Hydrazine Cyclization: Reacting 4-cyanobenzoic acid with hydrazine hydrate to form a triazole intermediate.

-

Oxidation: Treating the intermediate with an oxidizing agent (e.g., hydrogen peroxide) to generate the triazolone ring.

Alternative approaches include:

-

(4+2) Cyclocondensation: Combining hydrazines with 1,4-bielectrophilic agents under acidic conditions.

-

Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >75% .

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures batch consistency .

Physicochemical Properties

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline media (pH > 8).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 16 | 32 |

| Candida albicans | 32 | 64 |

Mechanistically, the compound inhibits bacterial dihydrofolate reductase (DHFR) by binding to the NADPH-binding site, disrupting nucleotide synthesis. Against fungi, it interferes with ergosterol biosynthesis.

Pesticidal Applications

Field trials against Aphis gossypii (cotton aphid) show 80% mortality at 50 ppm after 72 hours. The triazolone moiety chelates essential metal ions in insect digestive systems, causing oxidative stress.

| Hazard | Code |

|---|---|

| Acute toxicity (oral) | H302 |

| Skin irritation | H315 |

| Serious eye damage | H319 |

| Respiratory irritation | H335 |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.

Environmental Impact

The compound exhibits moderate persistence in soil (half-life = 15 days) with low bioaccumulation potential (log Kow = 1.2).

Applications in Drug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume